Cas no 960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine)

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral phosphine-amine ligand with a tetrahydronaphthalene backbone, offering a rigid yet tunable framework for asymmetric catalysis. Its unique structure combines a diphenylphosphino group and an amine functionality, enabling dual coordination modes for transition metals, which enhances catalytic efficiency and enantioselectivity in asymmetric hydrogenation and C–C bond-forming reactions. The (R)-configuration ensures precise stereochemical control, making it valuable for synthesizing enantiopure pharmaceuticals and fine chemicals. Its air-stable nature and ease of handling further contribute to its utility in industrial and academic research settings. This ligand is particularly effective in Rh- and Ru-catalyzed transformations, demonstrating high reactivity and selectivity.
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine structure
960128-64-7 structure
Product Name:(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No:960128-64-7
MF:C22H22NP
MW:331.390546321869
MDL:MFCD16621442
CID:1004424
PubChem ID:329763420
Update Time:2025-11-04

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
    • (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aMi
    • (1R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydro-1-naphthalenamine (ACI)
    • MDL: MFCD16621442
    • Inchi: 1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1
    • InChI Key: KTWOFTBMHDQUEE-HXUWFJFHSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=C2CCC[C@H](C=12)N

Computed Properties

  • Exact Mass: 331.14900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3

Experimental Properties

  • Melting Point: 120-127 °C
  • Solubility: Insuluble (6.6E-4 g/L) (25 ºC),
  • PSA: 39.61000
  • LogP: 4.48120
  • Sensitiveness: Air Sensitive
  • Optical Activity: [α]22/D −55.0°, c = 0.5 in chloroform

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3335
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>

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(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  Chlorodimethylsilane Solvents: Diethyl ether ;  0 °C
1.2 Reagents: Butyllithium
1.3 Solvents: Diethyl ether ;  -25 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Modular phosphine-aminophosphine ligands based on chiral 1,2,3,4-tetrahydro-1-naphthylamine backbone: a new class of practical ligands for enantioselective hydrogenations
Qiu, Min; Hu, Xiang-Ping; Huang, Jia-Di; Wang, Dao-Yong; Deng, Jun; et al, Advanced Synthesis & Catalysis, 2008, 350(17), 2683-2689

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Chlorotrimethylsilane ;  1 h, 0 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  0 °C; 5 h, 0 °C → rt; rt → -20 °C
1.4 Solvents: Diethyl ether ;  -20 °C; -20 °C → rt; 8 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Reference
Preparation of iridium-chiral phosphine complexes as catalyst for unsymmetric hydrogenation
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, 0 °C
1.2 Reagents: Chlorotrimethylsilane ;  10 h, rt
1.3 Reagents: Butyllithium ;  5 h, -25 °C → rt
1.4 Solvents: Diethyl ether ;  1 h, -30 °C
Reference
Highly enantioselective synthesis of α-hydroxy phosphonic acid derivatives by Rh-catalyzed asymmetric hydrogenation with phosphine-phosphoramidite ligands
Wang, Dao-Yong; Hu, Xiang-Ping; Huang, Jia-Di; Deng, Jun; Yu, Sai-bo; et al, Angewandte Chemie, 2007, 46(41), 7810-7813

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Chlorotrimethylsilane ;  0 °C; 10 h, 0 °C; 0 °C → -25 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  -25 °C; 5 h, -25 °C → rt; rt → -25 °C
1.4 Solvents: Diethyl ether ;  1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived phosphine-phosphoramidite ligand (THNAPhos): application in highly enantioselective hydrogenations of functionalized C=C bonds
Qiu, Min; Hu, Xiang-Ping; Wang, Dao-Yong; Deng, Jun; Huang, Jia-Di; et al, Advanced Synthesis & Catalysis, 2008, 350(9), 1413-1418

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Butyllithium Solvents: Diethyl ether ;  -35 °C
1.2 Reagents: Butyllithium Solvents: Diethyl ether ;  -35 °C
Reference
A D-Camphor-Based Schiff Base as a Highly Efficient N,P Ligand for Enantioselective Palladium-Catalyzed Allylic Substitutions
Liu, Qiao-Ling; Chen, Weifeng; Jiang, Qun-Ying; Bai, Xing-Feng; Li, Zhifang; et al, ChemCatChem, 2016, 8(8), 1495-1499

Production Method 6

Reaction Conditions
1.1 Reagents: Diethyl phosphite Catalysts: 1,10-Phenanthroline ,  Copper oxide (Cu2O)
1.2 -
Reference
Copper catalyzed halogenation and reaction products
, United States, , ,

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Raw materials

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Preparation Products

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:960128-64-7)(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
Order Number:A858725
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):158.0/593.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:960128-64-7)(R)-1-氨基-8-(二苯基膦)-1,2,3,4 -四氢
Order Number:LE1727076
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
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Additional information on (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine: A Comprehensive Overview

(R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine, also known by its CAS number 960128-64-7, is a compound of significant interest in the fields of organic chemistry and catalysis. This compound is a derivative of tetrahydronaphthalene, a bicyclic structure that serves as a versatile platform for the synthesis of various functionalized molecules. The presence of the diphenylphosphine group at the 8-position and the amine group at the 1-position introduces unique electronic and steric properties, making this compound highly valuable in both academic research and industrial applications.

The synthesis of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine typically involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. Recent advancements in asymmetric catalysis have enabled the efficient construction of this compound with high enantiomeric excess. The use of chiral ligands and transition metal catalysts has been pivotal in achieving the desired stereochemical outcome. Researchers have reported that the (R) configuration of this compound exhibits superior catalytic activity compared to its (S) counterpart, making it a preferred choice in enantioselective reactions.

In terms of applications, this compound has found extensive use as a chiral ligand in transition metal-catalyzed reactions. For instance, it has been employed in asymmetric hydrogenation reactions to produce enantiomerically enriched pharmaceutical intermediates. A study published in Nature Catalysis highlighted its exceptional performance in the hydrogenation of ketones to secondary alcohols, demonstrating high turnover numbers and excellent enantioselectivity. Furthermore, this compound has been utilized as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling and Heck reaction, where it facilitates the formation of carbon-carbon bonds with remarkable efficiency.

The structural versatility of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine also makes it an attractive candidate for materials science applications. Recent research has explored its potential as a precursor for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique pore structures and catalytic properties, making them suitable for gas storage and separation applications. The tetrahydronaphthalene backbone provides mechanical stability to these materials while the diphenylphosphine group enhances their coordination ability with metal ions.

In addition to its catalytic and materials science applications, this compound has shown promise in biological systems. Studies have demonstrated that it can act as a modulator of enzyme activity by binding to specific protein targets. For example, research conducted at the University of California revealed that this compound inhibits the activity of certain kinases involved in cancer cell proliferation. This finding opens up new avenues for its application in drug discovery and development.

The continuous exploration of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine's properties has led to its inclusion in various high-throughput screening libraries used by pharmaceutical companies. Its ability to interact with multiple biological targets makes it a valuable tool for identifying novel therapeutic agents. Moreover, recent advancements in computational chemistry have enabled researchers to predict its binding affinities with various biomolecules using molecular docking studies. These computational approaches have significantly accelerated the discovery process by narrowing down potential candidates for experimental validation.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecotoxicological effects. Studies conducted under simulated environmental conditions indicate that it undergoes slow degradation under aerobic conditions but does not pose significant risks to aquatic organisms at concentrations typically encountered in industrial effluents. These findings are crucial for ensuring its safe handling and disposal during industrial processes.

In conclusion, (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine (CAS No: 960128-64-7) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its role as a chiral ligand in catalysis continues to be a focal point of research due to its ability to induce high levels of enantioselectivity in complex chemical transformations. As new synthetic methods and application areas emerge, this compound is expected to remain at the forefront of chemical innovation for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:960128-64-7)(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
A858725
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/593.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:960128-64-7)(R)-1-氨基-8-(二苯基膦)-1,2,3,4 -四氢
LE1727076
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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